{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate is an organic compound with the molecular formula C22H27NO3. This compound features a complex structure that includes both aromatic and aliphatic components, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate typically involves multiple steps, starting with the preparation of the individual components. One common route includes the following steps:
Preparation of 3,4-Dimethylbenzylamine: This can be synthesized by the reduction of 3,4-dimethylbenzyl cyanide using hydrogen in the presence of a palladium catalyst.
Formation of the Carbamate: The 3,4-dimethylbenzylamine is then reacted with methyl chloroformate to form the corresponding carbamate.
Esterification: The final step involves the esterification of the carbamate with 4-tert-butylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbamate group, potentially converting it back to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids such as 3,4-dimethylbenzoic acid.
Reduction: Formation of 3,4-dimethylbenzylamine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including additives for polymers and coatings. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carbamate group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: Shares the ester functional group but lacks the carbamate and dimethylphenyl components.
3,4-Dimethylbenzylamine: Contains the dimethylphenyl group but lacks the ester and carbamate functionalities.
Uniqueness
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This makes it versatile for various synthetic and industrial applications, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-15-6-7-17(12-16(15)2)13-23-20(24)14-26-21(25)18-8-10-19(11-9-18)22(3,4)5/h6-12H,13-14H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPHHBSLRACSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.